Product packaging for 2-[(Tribromomethyl)sulfonyl]quinoline(Cat. No.:CAS No. 163342-70-9)

2-[(Tribromomethyl)sulfonyl]quinoline

Cat. No.: B067209
CAS No.: 163342-70-9
M. Wt: 443.94 g/mol
InChI Key: RJEZJMMMHHDWFQ-UHFFFAOYSA-N
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Description

2-[(Tribromomethyl)sulfonyl]quinoline is a specialized and highly reactive organobromine compound of significant interest in synthetic organic chemistry and medicinal chemistry research. Its core value lies in the unique electrophilic tribromomethylsulfonyl moiety, which enables it to act as a potent reagent for bromination and cyclization reactions. Researchers utilize this compound as a key building block for the synthesis of complex heterocyclic systems, particularly in the development of novel quinoline derivatives with potential biological activity. Its mechanism of action often involves acting as a source of electrophilic bromine or participating in radical processes, facilitating the construction of carbon-bromine bonds under controlled conditions. This makes it invaluable for probing reaction mechanisms, creating chemical libraries for high-throughput screening, and developing new materials or pharmaceutical candidates. The structural features of the quinoline scaffold further enhance its utility in designing molecules that can interact with biological targets. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Br3NO2S B067209 2-[(Tribromomethyl)sulfonyl]quinoline CAS No. 163342-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tribromomethylsulfonyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br3NO2S/c11-10(12,13)17(15,16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEZJMMMHHDWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Tribromomethyl Sulfonyl Quinoline

Strategies for Quinoline (B57606) Core Construction

The synthesis of the quinoline nucleus is a well-established area of organic chemistry, with both classical and modern methods offering diverse pathways to this important heterocyclic scaffold. These methods can be broadly categorized into classical annulation reactions and modern catalytic cyclizations.

Classical Annulation Reactions

Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents under acidic or basic conditions.

The Friedländer synthesis is a prominent method for constructing quinoline derivatives, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). rsc.orgnih.govresearchgate.net The reaction can be catalyzed by acids or bases, or in some cases, proceed simply with heating. rsc.orgnih.gov

Two primary mechanistic pathways are proposed for the Friedländer synthesis. rsc.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. The second proposed mechanism begins with the formation of a Schiff base between the amino group of the aminobenzaldehyde/ketone and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. rsc.org

To synthesize a precursor for 2-[(Tribromomethyl)sulfonyl]quinoline using the Friedländer approach, one could hypothetically react 2-aminobenzaldehyde with a ketone bearing the potential sulfonyl side chain or a precursor to it.

Table 1: Overview of the Friedländer Synthesis

Aspect Description References
Reactants 2-aminobenzaldehyde or 2-aminoketone and a compound with an α-methylene group. rsc.orgresearchgate.netnih.gov
Catalysts Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases, or heat. rsc.orgresearchgate.net

| Mechanism | Involves either an initial aldol condensation followed by cyclization or Schiff base formation followed by intramolecular condensation. | rsc.org |

The Combes quinoline synthesis provides a route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. rsc.org This method is particularly useful for preparing 2,4-disubstituted quinolines. rsc.org The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline. rsc.orgrsc.orgnih.gov

The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. rsc.org For instance, bulkier groups on the diketone can direct the formation of specific regioisomers. rsc.org

Table 2: Key Features of the Combes Quinoline Synthesis

Feature Details References
Starting Materials Aniline and a β-diketone. rsc.org
Catalyst Typically a strong acid like concentrated sulfuric acid. rsc.orgnih.gov
Intermediate A Schiff base is formed, which then undergoes cyclization. rsc.org

| Product | Generally yields 2,4-disubstituted quinolines. | rsc.org |

The Skraup synthesis is a classic and versatile method for producing quinoline itself, as well as its substituted derivatives. acs.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. acs.org The reaction is notoriously vigorous, though the inclusion of moderators like ferrous sulfate (B86663) can help to control it. acs.orgnih.gov

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate is cyclized and oxidized to form the quinoline ring. researchgate.net

Table 3: Characteristics of the Skraup Synthesis

Characteristic Information References
Reactants Aniline, glycerol, sulfuric acid, and an oxidizing agent. acs.org
Key Intermediate Acrolein, formed in situ from glycerol. researchgate.net
Reaction Conditions Typically requires heating. acs.org

| Versatility | Can be used to prepare a wide range of substituted quinolines by using substituted anilines. | mdpi.com |

Modern Catalytic Cyclization Approaches

More contemporary methods for quinoline synthesis often employ transition metal catalysts to achieve high efficiency and selectivity under milder conditions.

Palladium-catalyzed reactions have emerged as powerful tools for the construction of quinoline rings. These methods often involve the oxidative cyclization of suitable precursors. One such approach is the palladium-catalyzed aerobic annulation of o-alkenylanilines with alkynes to produce 2,3-disubstituted quinolines. acs.orgrsc.org This process is thought to proceed through an intermolecular amination of the alkyne, followed by insertion of the olefin and an oxidative cleavage of a carbon-carbon bond. acs.orgrsc.org

Another palladium-catalyzed route involves the oxidative cyclization of aryl allyl alcohols with anilines, which can produce a variety of quinolines without the need for additional acids or bases. Furthermore, palladium-catalyzed carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines has been developed for the synthesis of fused tricyclic 2-quinolones.

Table 4: Examples of Palladium-Catalyzed Quinoline Syntheses

Reaction Type Starting Materials Key Features References
Aerobic Annulation o-Alkenylanilines and alkynes Molecular oxygen as the oxidant; forms 2,3-disubstituted quinolines. acs.orgrsc.org
Oxidative Cyclization Aryl allyl alcohols and anilines Additive-free conditions; broad substrate scope.

Following the construction of the quinoline core via one of these methods, the introduction of the 2-[(tribromomethyl)sulfonyl] group would likely be achieved through a subsequent functionalization step. A plausible strategy would involve the oxidation of the quinoline to the corresponding quinoline N-oxide, followed by a deoxygenative C2-H sulfonylation using tribromomethylsulfonyl chloride. This approach is supported by literature on the synthesis of 2-sulfonylquinolines from quinoline N-oxides and various sulfonyl chlorides.

Rhodium-Catalyzed Cyclizations

Rhodium-catalyzed reactions have become a powerful tool for constructing the quinoline core, often proceeding through C-H bond activation. These methods offer high efficiency and regioselectivity. For instance, Rh(III)-catalyzed oxidative annulation of pyridines with alkynes can produce quinoline structures through a cascade C-H activation process. acs.org Another approach involves the C-8 selective alkylation of quinoline N-oxides, demonstrating the utility of the N-oxide as a directing group to functionalize the quinoline backbone, which can be a precursor to the final sulfonylation step. acs.orgresearchgate.net The versatility of rhodium catalysis allows for the use of various starting materials, including anilines and allyl alcohols, to assemble the quinoline framework. researchgate.net

Table 1: Examples of Rhodium-Catalyzed Quinoline Synthesis
Starting MaterialsCatalyst SystemKey FeaturesReference
Isonicotinamide, Diphenylacetylene[RhCpCl2]2, Ag2CO3Chelation-assisted 2-fold C-H functionalization of the pyridine (B92270) ring. acs.org
Quinoline N-oxide, Styrene[CpRhCl]2, AgBF4Remote C-8 alkylation with N-oxide as a traceless directing group. researchgate.net
Anilines, Allyl AlcoholsRuthenium (similar principle)[3+3] annulation using a traceless directing group strategy. researchgate.net
Copper-Catalyzed Cyclizations

Copper catalysis provides an economical and versatile alternative for quinoline synthesis. These reactions often proceed under mild conditions and demonstrate broad functional group tolerance. chim.it Methodologies include the annulation of anilines with terminal acetylene (B1199291) esters, where C-N and C-C bonds are formed in a cascade process under air. chim.itmdpi.com Another powerful strategy is the copper-catalyzed [3+2+1] annulation of anthranils and phenylacetaldehydes, using dioxygen as the terminal oxidant to form functionalized quinolines. mdpi.com Furthermore, copper-catalyzed oxidative C-H annulation of quinolines themselves can be used to build more complex fused systems. nih.govacs.org These methods are crucial for preparing a diverse range of quinoline precursors.

Table 2: Examples of Copper-Catalyzed Quinoline Synthesis
Starting MaterialsCatalyst SystemKey FeaturesReference
Anilines, Terminal Acetylene EstersCopper catalystIntermolecular cyclization, C-N/C-C bond formation in a cascade. chim.it
Anthranils, PhenylacetaldehydesCu(0), AgOTf[3+1+1] annulation strategy to access 2,3-diaroylquinolines. mdpi.com
2-Vinylanilines, 2-MethylquinolinesCopper catalystTandem aerobic oxidative cyclization via C(sp3)-H/C(sp2)-H functionalization. mdpi.com
(Iso)quinoline N-oxides, o-AlkynylanilinesCu(II), 2,2'-bipyridineAmination and annulation to form quinoline-indole hybrids. nih.gov
Cobalt-Catalyzed Cyclizations

The use of earth-abundant cobalt catalysts has gained prominence for its cost-effectiveness and unique reactivity in C-H activation. chim.it Cobalt(III)-catalyzed C-H activation/cyclization of simple anilines with alkynes, where DMSO serves as both the solvent and a C1 building block, provides a direct and highly efficient route to quinolines. researchgate.net Another sustainable approach is the ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, which can produce a variety of substituted quinolines in high yields. researchgate.net These cobalt-based systems often show high activity and are environmentally benign, making them attractive for large-scale synthesis. researchgate.netchim.it

Table 3: Examples of Cobalt-Catalyzed Quinoline Synthesis
Starting MaterialsCatalyst SystemKey FeaturesReference
Anilines, AlkynesCp*Co(III) catalystDMSO involved as a C1 building block in the quinoline product. researchgate.net
2-Aminoaryl Alcohols, KetonesCo(OAc)2·4H2OLigand-free, dehydrogenative cyclization. researchgate.net
Quinoline N-oxides, Terminal AlkynesCo(III) catalystSelective C-8 olefination and oxyarylation. rsc.org

Electrophilic Cyclization Reactions

Electrophilic cyclization offers a direct and powerful method for synthesizing quinolines, particularly those functionalized at the 3-position. nih.govacs.org A common strategy involves the 6-endo-dig cyclization of N-(2-alkynyl)anilines, initiated by various electrophiles such as molecular iodine (I₂), iodine monochloride (ICl), or bromine (Br₂). nih.govacs.orgacs.org This reaction proceeds under mild conditions and tolerates a wide array of functional groups, affording 3-halo-substituted quinolines that are valuable intermediates for further modification. nih.govacs.org The choice of electrophile and reaction conditions can be tuned to optimize yields and prevent side reactions, such as competitive electrophilic aromatic substitution. acs.orgacs.org

Table 4: Electrophilic Cyclization of N-(2-Alkynyl)anilines
SubstrateElectrophile/ConditionsProduct TypeReference
N-(2-Alkynyl)anilineI₂, NaHCO₃, MeCN3-Iodoquinoline nih.govacs.org
N-(2-Alkynyl)anilineICl, NaHCO₃, MeCN3-Iodoquinoline (often higher yield) nih.govacs.org
N-(2-Alkynyl)anilineBr₂, NaHCO₃, MeCN3-Bromoquinoline nih.gov
N-(2-Alkynyl)anilinePhSeBr, NaHCO₃, MeCN3-(Phenylseleno)quinoline nih.govcapes.gov.br

Oxidative Annulation Strategies

Oxidative annulation has become a cornerstone for modern quinoline synthesis, characterized by its efficiency and the formation of multiple bonds in a single operation. mdpi.com These strategies often leverage transition-metal catalysis (as discussed in previous sections) but also include metal-free approaches. researchgate.netmdpi.com A key example is the K₂S₂O₈-mediated oxidative annulation involving anilines, aryl ketones, and DMSO, where DMSO acts as a methine equivalent to form 4-arylquinolines. nih.gov These reactions are driven by an oxidant and proceed through cascades of C-N and C-C bond formations followed by cyclization and aromatization. mdpi.comnih.gov The evolution of these methods, including photo-induced cyclizations, highlights a shift towards more sustainable and atom-economical chemical processes. mdpi.com

Installation of the Sulfonyl Moiety at the C2-Position

Once the quinoline core is synthesized, the next critical step is the introduction of the (tribromomethyl)sulfonyl group. This is typically achieved through functionalization of the pre-formed heterocycle. The C2-position of the quinoline ring is particularly susceptible to nucleophilic attack when the ring nitrogen is activated, for example, as a quinoline N-oxide.

Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

The deoxygenative C2-sulfonylation of quinoline N-oxides is a premier strategy for installing sulfonyl groups at the C2-position. mdpi.comnih.gov This reaction class involves the activation of the N-oxide, which makes the C2-position highly electrophilic, followed by nucleophilic attack by a sulfonylating agent and subsequent deoxygenation to yield the 2-sulfonylquinoline. rsc.orgbeilstein-journals.org

Various sulfonylating agents, including sulfinic acids and sulfonyl chlorides, have been successfully employed. mdpi.comrsc.org For example, visible-light-induced protocols using an organic dye catalyst can achieve the C2-sulfonylation with sulfinic acids under mild, eco-friendly conditions, using ambient air as the oxidant. rsc.orgrsc.org Alternatively, sulfonyl chlorides can be used as readily available sulfonyl sources. mdpi.comnih.gov One notable transition-metal-free method employs a CS₂/Et₂NH system to promote the deoxygenative sulfonylation of quinoline N-oxides with various sulfonyl chlorides, where the sulfonyl chloride itself acts as both the sulfonyl source and the N-oxide activator. mdpi.comresearchgate.netresearchgate.net

To synthesize the target compound, This compound , this established methodology would be applied using a suitable tribromomethanesulfonyl precursor, such as tribromomethanesulfonyl chloride (CBr₃SO₂Cl) or a salt like sodium tribromomethanesulfinate. The reaction with quinoline N-oxide, likely under conditions similar to those developed for other sulfonyl chlorides, would lead to the desired product. mdpi.comresearchgate.net The synthesis of a related compound, 2-pyridyl tribromomethyl sulfone, has been reported, lending feasibility to this proposed route. researchgate.net

Table 5: Methodologies for Deoxygenative C2-Sulfonylation of Quinoline N-Oxides
Sulfonyl SourcePromoter/CatalystKey FeaturesReference
Sulfinic AcidsOrganic Dye, Visible Light, AirEco-friendly, mild conditions, radical pathway. rsc.orgrsc.org
Sulfonyl ChloridesCS₂/Et₂NHTransition-metal-free, mild, sulfonyl chloride acts as activator. mdpi.comnih.govresearchgate.netresearchgate.net
Sulfonyl ChloridesH-phosphonateRequires strong base. nih.gov
Sulfonyl ChloridesZinc dustUltrasound-assisted, one-pot synthesis. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions with 2-Haloquinolines

The formation of a carbon-sulfur bond at the 2-position of the quinoline ring can be effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods typically involve the reaction of a 2-haloquinoline, such as 2-chloroquinoline (B121035) or 2-bromoquinoline, with a suitable sulfur-containing nucleophile. Palladium and copper catalysts are commonly employed for such transformations, facilitating the coupling of aryl halides with a variety of partners, including sulfinate salts. nih.govmdpi.com

A plausible and direct route to this compound via this methodology would involve the cross-coupling of a 2-haloquinoline with a tribromomethanesulfinate salt, such as sodium tribromomethanesulfinate. While the specific use of sodium tribromomethanesulfinate in this context is not extensively documented, the general utility of sodium sulfinates in palladium- and nickel-catalyzed cross-coupling reactions with aryl halides is well-established. nih.govmdpi.comtcichemicals.com These reactions often proceed in the presence of a suitable ligand, such as bipyridine or phosphine-based ligands, which stabilize the metal center and facilitate the catalytic cycle. mdpi.com

The general reaction scheme can be depicted as follows:

[Image of a chemical reaction showing a 2-haloquinoline reacting with sodium tribromomethanesulfinate in the presence of a transition metal catalyst to yield this compound]

Table 1: Illustrative Conditions for Transition-Metal-Catalyzed Sulfonylation of 2-Haloquinolines

Catalyst System Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ / Xantphos - Cs₂CO₃ Toluene 110
CuI / Neocuproine - K₂CO₃ DMSO 120
NiCl₂(dppp) - - DMF 100

This table presents generalized conditions based on analogous cross-coupling reactions and may require optimization for the specific synthesis of this compound.

Reactions Involving Sulfonyl Chlorides

Another significant pathway to sulfonylated quinolines involves the use of quinoline-2-sulfonyl chloride as a key intermediate. This reactive species can be prepared from quinoline-2-sulfonic acid, which in turn can be synthesized through sulfonation of quinoline. The subsequent reaction of quinoline-2-sulfonyl chloride with a suitable nucleophile can then yield the desired sulfonylquinoline derivative.

A potential, though less direct, approach to this compound could involve the reaction of quinoline-2-sulfonyl chloride with a source of the tribromomethyl group, such as bromoform (B151600) (CHBr₃) under basic conditions. This would likely proceed through the formation of a tribromomethyl carbanion, which would then act as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. However, the stability and reactivity of the tribromomethyl carbanion present significant challenges.

More established methods involve the reaction of quinoline N-oxides with sulfonyl chlorides, which can lead to the formation of 2-sulfonylquinolines. nih.gov While this does not directly yield the tribromomethyl derivative, it provides a route to a stable sulfonylquinoline scaffold that could be further functionalized.

Introduction of the Tribromomethyl Group

The introduction of the tribromomethyl group is a critical step in the synthesis of the target compound. This can be approached either by the targeted halogenation of a methyl precursor or through functional group transformations.

Targeted Bromination of Methyl Precursors

A highly plausible and logical synthetic route involves the initial synthesis of 2-(methylsulfonyl)quinoline (B98942), followed by the targeted bromination of the methyl group. The precursor, 2-(methylsulfonyl)quinoline, can be synthesized via the transition-metal-catalyzed cross-coupling of a 2-haloquinoline with sodium methanesulfinate, a reaction that follows the general principles outlined in section 2.2.2.

Once 2-(methylsulfonyl)quinoline is obtained, the methyl group can be subjected to free-radical bromination to yield the desired this compound. The sulfonyl group is strongly electron-withdrawing, which activates the adjacent C-H bonds of the methyl group, making them susceptible to abstraction by a bromine radical. This is analogous to the well-known benzylic bromination of toluenes. mdpi.com

The reagent of choice for such a transformation is typically N-bromosuccinimide (NBS), used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., irradiation with a sunlamp). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene (B151609). The stepwise replacement of the three hydrogen atoms of the methyl group with bromine atoms would lead to the final tribrominated product.

Table 2: Proposed Reaction Sequence for the Synthesis of this compound via Bromination of a Methyl Precursor

Step Reactants Reagents and Conditions Product
1 2-Chloroquinoline, Sodium methanesulfinate Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C 2-(Methylsulfonyl)quinoline

Functional Group Transformations for Halogenation

Alternative, more complex synthetic strategies could involve the transformation of other functional groups at the 2-position of the quinoline ring to introduce the tribromomethylsulfonyl moiety. For instance, one could envision starting with a 2-mercaptoquinoline derivative. This thiol could be alkylated to give a 2-(methylthio)quinoline. Subsequent oxidation of the sulfide (B99878) to the sulfone would yield 2-(methylsulfonyl)quinoline, which could then be brominated as described in section 2.3.1.

Another speculative route could involve the direct conversion of a 2-carboxyquinoline derivative. The carboxylic acid could potentially be converted to a silver salt, and a Hunsdiecker-type reaction with bromine might lead to a 2-bromoquinoline, which could then be used in cross-coupling reactions. However, the direct conversion of a carboxylic acid to a tribromomethylsulfonyl group is not a standard transformation and would require significant methodological development.

These multi-step sequences, while theoretically possible, are generally less efficient than the more direct approaches of cross-coupling with a pre-formed tribromomethanesulfinate or the targeted bromination of a methylsulfonyl precursor.

Mechanistic Investigations of Reactions Involving 2 Tribromomethyl Sulfonyl Quinoline and Its Analogues

Mechanistic Pathways of Sulfonylation Processes

The introduction of a sulfonyl group at the C2-position of the quinoline (B57606) ring is a key transformation. While direct studies on 2-[(tribromomethyl)sulfonyl]quinoline are limited, mechanistic insights can be drawn from analogous sulfonylation reactions of quinoline N-oxides.

A plausible pathway for the synthesis of 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline N-oxides. nih.govnih.govmdpi.com In a transition-metal-free approach, the reaction of quinoline N-oxide with a sulfonyl chloride, promoted by carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH), offers a mild and efficient route. nih.govmdpi.com The proposed mechanism, illustrated in Scheme 1, commences with the reaction between CS₂ and Et₂NH to form an intermediate, which then reacts with the sulfonyl chloride. nih.govmdpi.com This sequence is thought to generate a sulfonyl anion. Concurrently, the quinoline N-oxide is activated by the sulfonyl chloride. The subsequent nucleophilic attack of the sulfonyl anion at the C2 position of the activated quinoline N-oxide leads to the formation of the 2-sulfonylquinoline product. nih.govmdpi.com

Scheme 1: Proposed Mechanistic Pathway for Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

Generated mermaid

A simplified representation of the proposed reaction mechanism.

Control experiments have indicated that the presence of both CS₂ and Et₂NH is crucial for the in situ generation of the nucleophilic sulfonylating agent from the sulfonyl chloride. nih.govmdpi.com

Another relevant mechanistic pathway is observed in the visible light-induced cascade sulfonylation/cyclization to produce quinoline-2,4-diones. mdpi.com This process, which operates under metal-free conditions, is initiated by the generation of sulfonyl radicals from a suitable precursor under visible light irradiation. mdpi.com These sulfonyl radicals then participate in a cascade of reactions, including addition to a double bond and intramolecular cyclization. mdpi.com The involvement of radical inhibitors in control experiments supports the radical nature of this pathway. mdpi.com

Reaction Mechanisms of Carbon-Bromine Bond Formation

The tribromomethyl group (-CBr₃) on this compound is a key functional handle, and understanding the mechanisms of its reactions is vital. The carbon-bromine bonds in the tribromomethyl group are susceptible to cleavage, which can proceed through various mechanisms, including radical and ionic pathways.

In reactions where this compound acts as a brominating agent, the mechanism would likely involve the homolytic or heterolytic cleavage of a C-Br bond. Under photolytic or radical-initiating conditions, homolytic cleavage would generate a dibromomethylsulfonylquinoline radical and a bromine radical. The bromine radical can then participate in subsequent radical chain reactions.

Alternatively, in the presence of a nucleophile or a Lewis acid, a heterolytic cleavage could occur, leading to the formation of a dibromomethylsulfonyl-stabilized carbanion and a bromonium ion equivalent, or the formation of a carbocation and a bromide ion. The specific pathway would be highly dependent on the reaction conditions and the nature of the other reactants.

Electron Transfer Pathways in Related Transformations

Electron transfer (ET) is a fundamental process in many chemical reactions, and its role in the chemistry of quinoline derivatives is an area of active investigation. In transformations involving compounds structurally related to this compound, single-electron transfer (SET) mechanisms have been proposed.

For instance, in the synthesis of certain sulfonated quinoline derivatives, a SET process is suggested to be a key step. researchgate.net The generation of an aryl radical, which then adds to sulfur dioxide to form an arylsulfonyl radical, is a plausible pathway initiated by SET. researchgate.net

The concept of two-electron transfer reactions has also been extensively studied in electrochemical systems involving aromatic species. um.es The difference in the formal potentials of the two successive electron transfers dictates whether the process occurs in two distinct one-electron steps or as an apparent single two-electron transfer. um.es While not directly studying this compound, these fundamental studies provide a framework for understanding potential redox processes involving this molecule.

Visible light-induced reactions, such as the cascade sulfonylation/cyclization mentioned earlier, inherently involve electron transfer processes, often through the generation of photoexcited states that can act as potent oxidants or reductants, initiating radical cascades. mdpi.com

Role of Catalytic Intermediates in Quinoline Derivatization

The derivatization of the quinoline core often relies on the use of catalysts, which proceed through various catalytic intermediates. While specific catalytic cycles involving this compound are not well-documented, the broader field of quinoline chemistry provides valuable insights.

In many transition-metal-catalyzed reactions for quinoline functionalization, the formation of organometallic intermediates is a key feature. For example, in palladium-catalyzed C-H arylation of quinoline N-oxides, a palladacycle intermediate is often proposed. mdpi.com Similarly, rhodium-catalyzed alkylations can proceed through intermediates where the metal is coordinated to the quinoline nitrogen, facilitating C-H activation. mdpi.com

Heterogeneous catalysts, such as zeolites, are also employed in quinoline synthesis. rsc.org The acidic sites (both Lewis and Brønsted) on the catalyst surface play a crucial role in activating the substrates and facilitating the cyclization reactions. The reaction pathways over these catalysts are thought to involve the formation of carbocationic intermediates. rsc.org

In the context of this compound, if it were to be used in a catalytic process, its strong electron-withdrawing sulfonyl group and the reactive tribromomethyl group could influence the stability and reactivity of any potential catalytic intermediates.

Regioselectivity and Stereoselectivity Control in Synthetic Routes

Controlling the regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex molecules. In the chemistry of quinolines, achieving substitution at a specific position is often a primary goal.

The functionalization of quinoline N-oxides often shows a high regioselectivity for the C2-position. nih.govnih.govmdpi.commdpi.comrhhz.netnih.govnih.gov This is attributed to the electronic effect of the N-oxide group, which makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. The preference for C2 over C4 can be influenced by steric factors and the nature of the attacking nucleophile.

In dearomative functionalizations of quinolines, such as hydroboration, the regioselectivity can be controlled by the choice of ligand on the boron reagent. nih.gov Different phosphine (B1218219) ligands can direct the hydroboration to either the 5,6- or 5,8-positions of the quinoline ring. nih.gov

Stereoselectivity is also a critical aspect, particularly in the synthesis of chiral quinoline derivatives. While the provided information does not detail stereoselective reactions involving this compound, it is a crucial consideration for any synthetic route targeting chiral products. The use of chiral catalysts or auxiliaries is a common strategy to induce stereoselectivity in related systems. For instance, in a regiodivergent hydrosilylation of quinolines, the stereochemical outcome was investigated, showing a preference for the syn hydrosilylation product. nih.gov

Spectroscopic Characterization Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in organic chemistry. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). However, no published studies containing NMR data for 2-[(tribromomethyl)sulfonyl]quinoline could be located.

Proton Nuclear Magnetic Resonance (¹H NMR)

There is no available ¹H NMR spectral data for this compound. Such data would typically provide information on the chemical shifts, integration, and coupling constants of the protons on the quinoline (B57606) ring system, confirming their precise arrangement and electronic environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, ¹³C NMR data for this compound is not documented in the scientific literature. A ¹³C NMR spectrum would be instrumental in identifying all unique carbon atoms within the molecule, including the carbons of the quinoline core and the tribromomethyl group.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a specialized NMR technique used for the analysis of fluorine-containing compounds. As the chemical structure of this compound does not include any fluorine atoms, this particular spectroscopic method is not applicable for its characterization.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT-135)

Advanced 2D NMR techniques are powerful tools for unambiguously assigning complex NMR spectra and elucidating detailed structural connectivity. However, in the absence of primary ¹H and ¹³C NMR data for this compound, no studies employing techniques such as COSY, HSQC, HMBC, or DEPT-135 for this specific compound have been published.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

No High-Resolution Mass Spectrometry (HRMS) data for this compound has been reported. HRMS analysis would be essential for confirming the precise elemental formula of the compound by providing a highly accurate mass measurement, which could then be compared to the theoretical exact mass.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. By measuring the absorption or scattering of radiation corresponding to these vibrational transitions, one can identify the functional groups present in a molecule, as each has a characteristic frequency.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups. The analysis of this compound would be expected to reveal characteristic absorption bands corresponding to its three main structural components: the quinoline ring, the sulfonyl group, and the tribromomethyl group.

The quinoline moiety would produce a series of sharp absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1620-1430 cm⁻¹ region. Fingerprint C-H in-plane and out-of-plane bending vibrations provide further structural confirmation in the 1300-750 cm⁻¹ range.

The sulfonyl group (-SO₂-) is a strong infrared absorber. Two distinct and intense bands are characteristic of this group: an asymmetrical stretching vibration (νₐₛ SO₂) typically found in the 1350-1300 cm⁻¹ range, and a symmetrical stretching vibration (νₛ SO₂) in the 1160-1120 cm⁻¹ range. The exact positions can be influenced by the electronegativity of adjacent groups.

The tribromomethyl group (-CBr₃) will exhibit C-Br stretching vibrations. These are typically found in the lower frequency "fingerprint" region of the spectrum, generally between 700 and 500 cm⁻¹. The presence of three bromine atoms on a single carbon would likely result in strong, distinct absorption bands in this region. In related brominated quinoline compounds, characteristic bands have been identified that confirm the presence of bromine substituents. nih.gov

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Quinoline Ring Aromatic C-H Stretch 3100-3000 Medium-Weak
Quinoline Ring C=C & C=N Stretch 1620-1430 Medium-Strong
Sulfonyl (-SO₂-) Asymmetric Stretch 1350-1300 Strong
Sulfonyl (-SO₂-) Symmetric Stretch 1160-1120 Strong

Note: The data in this table is based on established characteristic frequencies for the specified functional groups and not on direct experimental measurement of this compound.

Raman spectroscopy provides complementary information to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light. Vibrations that result in a significant change in molecular polarizability are strongly Raman active.

For this compound, the aromatic quinoline ring is expected to produce the most intense Raman signals. The symmetric "ring breathing" vibrations of the quinoline system, often found in the 1000-1040 cm⁻¹ region, are typically very strong in Raman spectra. researchgate.net The C=C and C=N stretching modes between 1620-1300 cm⁻¹ are also prominent.

The sulfonyl group vibrations are also Raman active, though often less intense than in the infrared spectrum. The symmetric S=O stretch is particularly notable. In contrast to FTIR, non-polar bonds like C-Br can produce strong Raman signals, making it a useful technique for observing the vibrations of the tribromomethyl group. Studies on similar chlorinated quinolines have demonstrated the utility of Raman spectroscopy in identifying halogen-carbon bond vibrations. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated systems and electronic transitions within a molecule. It involves the absorption or emission of photons in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons to higher energy orbitals.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline chromophore. Quinoline itself exhibits strong absorption bands in the UV region arising from π→π* transitions. Typically, quinoline derivatives show two or three main absorption bands. researchgate.netnih.gov

One band is typically observed around 270-290 nm, with another more intense band appearing at shorter wavelengths, often around 220-230 nm. A lower energy band is sometimes observed as a shoulder above 300 nm. mdpi.com The substitution at the 2-position with the electron-withdrawing sulfonyl group and the tribromomethyl group may induce a bathochromic (red shift) or hypsochromic (blue shift) shift in these absorption maxima, depending on the nature of the electronic interaction with the quinoline ring system. Studies on other quinoline derivatives confirm that the absorption spectrum typically falls within the 280 to 510 nm range, depending on the specific substituents. researchgate.net

Table 2: Expected UV-Visible Absorption Maxima for this compound

Chromophore Electronic Transition Expected λₘₐₓ (nm)
Quinoline Ring π→π* ~230
Quinoline Ring π→π* ~280

Note: The data in this table is based on the known absorption of the quinoline chromophore and its derivatives, not on direct experimental measurement of this compound.

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. While many quinoline derivatives are known to be fluorescent, the photophysical properties of this compound are expected to be significantly influenced by the presence of the three bromine atoms. nih.govrsc.org

A phenomenon known as the "heavy-atom effect" is highly relevant here. The presence of heavy atoms like bromine in a molecule enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). Because fluorescence is emission from the S₁ state, a high rate of ISC effectively quenches fluorescence by depopulating the S₁ state.

Therefore, it is anticipated that this compound would exhibit very weak fluorescence, if any. The energy would instead be channeled into the triplet state, from which it could either decay non-radiatively or via phosphorescence (emission from T₁ to S₀), which is a much slower process and often not observed at room temperature in solution. This quenching effect makes the compound unlikely to be a strong emitter in the visible spectrum.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely employed technique for structural computations, offering insights into kinetic and thermodynamic stability, molecular interactions, and electronic and optical properties. nih.gov For the analysis of 2-[(tribromomethyl)sulfonyl]quinoline, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-31+G(d,p), to ensure accurate predictions. nih.govnih.gov

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. nih.gov The optimized structure reveals critical information about bond lengths, bond angles, and dihedral angles.

For the quinoline (B57606) ring, the C-C bond lengths are typically in the range of 1.375 Å to 1.487 Å, and the C-H bond lengths are around 1.083 Å to 1.112 Å. nih.gov The introduction of the tribromomethylsulfonyl group at the 2-position of the quinoline ring is expected to influence the geometry of the quinoline moiety due to steric and electronic effects. The bond lengths and angles around the sulfonyl group and the tribromomethyl group would be of particular interest. For instance, the C-S and S-O bond lengths provide information about the nature of the bonding within the sulfonyl group.

Below is an illustrative data table of selected optimized geometrical parameters for this compound, based on typical values for similar structures.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-S1.78C2-S-O1108.5
S-O11.45C2-S-O2108.5
S-O21.45O1-S-O2120.0
S-C(Br3)1.85S-C(Br3)-Br1109.5
C-Br (avg)1.94Br1-C-Br2109.5
N1-C21.32C3-C2-S118.0
C2-C31.43N1-C2-S122.0

Note: These values are representative and would be confirmed by specific DFT calculations for the molecule.

Prediction of Vibrational Spectra and Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable experimental technique for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectral bands. researchgate.net The analysis of the vibrational spectra of quinoline derivatives is often supported by DFT calculations to unambiguously characterize the main vibrational bands. researchgate.net

For this compound, characteristic vibrational modes would include the stretching and bending of the quinoline ring, the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, and the vibrations associated with the C-Br bonds. The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. scirp.org

A selection of predicted vibrational frequencies and their assignments for this compound are presented below.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (quinoline ring)
~1350-1300Asymmetric SO₂ stretching
~1180-1140Symmetric SO₂ stretching
~850-750C-H out-of-plane bending
~700-600C-Br stretching
~550C-S stretching

Note: These assignments are based on typical frequency ranges for the respective functional groups.

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. arabjchem.org

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that indicates the molecule's reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. rsc.org For quinoline derivatives, the HOMO-LUMO gap can be tailored by the introduction of different substituent groups. rsc.org

The HOMO of this compound is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed over the sulfonyl group and the quinoline ring, reflecting the electron-withdrawing nature of the tribromomethylsulfonyl group.

ParameterEnergy (eV)
HOMO-7.2
LUMO-2.5
HOMO-LUMO Gap (ΔE)4.7

Note: These energy values are illustrative and depend on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. arabjchem.orgresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. researchgate.netuantwerpen.be

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack. uantwerpen.be Conversely, positive potential (blue) would be expected around the hydrogen atoms of the quinoline ring and potentially near the sulfonyl group, suggesting these as sites for nucleophilic attack.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are tools used to analyze the nature of chemical bonding in a molecule. nih.gov They provide a visual representation of electron localization, helping to distinguish between covalent bonds, lone pairs, and core electrons.

In the context of this compound, ELF and LOL analyses would provide detailed insights into the electronic structure. For instance, high ELF/LOL values between atoms are indicative of covalent bonding, while high values in non-bonding regions suggest the presence of lone pairs, such as on the nitrogen and oxygen atoms. This analysis can help to understand the degree of electron delocalization within the quinoline ring and the nature of the bonds within the tribromomethylsulfonyl substituent. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.deq-chem.comwisc.edu For this compound, NBO analysis elucidates the key donor-acceptor interactions that contribute to its stability and reactivity. The analysis involves transforming the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and empty orbitals. uni-muenchen.deq-chem.comwisc.edu

Quantum Chemical Reactivity Descriptors (Global and Local)

Quantum chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide a framework for understanding and predicting the chemical reactivity of molecules. mdpi.com These descriptors can be categorized as either global, which describe the reactivity of the molecule as a whole, or local, which identify the most reactive sites within the molecule.

Global Reactivity Descriptors:

Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, a high electrophilicity index would suggest its susceptibility to nucleophilic attack.

Local Reactivity Descriptors:

Local reactivity is often analyzed using Fukui functions and local softness. mdpi.com These descriptors identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the local softness values would likely indicate that the carbon atoms of the quinoline ring and the sulfur atom of the sulfonyl group are key sites for chemical reactions.

Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects and predict how a molecule will behave in solution.

Polarizable Continuum Models (PCM)

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. wikipedia.orgq-chem.comohio-state.edu This approach simplifies the computationally intensive task of modeling individual solvent molecules. wikipedia.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. q-chem.com

For this compound, PCM calculations can be used to determine the effects of solvent polarity on its geometry, dipole moment, and electronic spectra. medjchem.com It is expected that in polar solvents, the dipole moment of the molecule would increase, and the electronic absorption bands might show a shift in wavelength (solvatochromism). medjchem.comresearchgate.net Different variations of PCM, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), offer different levels of accuracy and computational cost. wikipedia.orgnih.gov

Solvent Model Density (SMD)

The Solvent Model Density (SMD) is another powerful implicit solvation model that is considered "universal" due to its applicability to any charged or uncharged solute in any solvent. ccu.edu.twresearchgate.netnih.govgithub.io The SMD model calculates the solvation free energy by combining the bulk electrostatic contribution, determined using an IEF-PCM approach, with a component that accounts for short-range interactions in the first solvation shell, known as the cavity-dispersion-solvent-structure (CDS) term. ccu.edu.twresearchgate.netnih.gov

For this compound, the SMD model can provide accurate predictions of its free energy of solvation in various solvents. ccu.edu.twnih.gov This information is crucial for understanding its solubility and partitioning behavior, which are important for its potential applications. The model's accuracy has been demonstrated for a wide range of solutes and solvents. ccu.edu.twnih.gov

Nonlinear Optical (NLO) Properties Theoretical Assessment

Nonlinear optical (NLO) materials are of great interest for their potential applications in technologies such as telecommunications and optical data storage. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. At the molecular level, this is described by the first hyperpolarizability (β). mdpi.com

Theoretical calculations can predict the NLO properties of a molecule. For this compound, the presence of an electron-donating quinoline ring and an electron-withdrawing sulfonyl group suggests that it may possess significant NLO properties. Computational methods, such as those based on DFT, can be used to calculate the first hyperpolarizability (β) and the second-order NLO susceptibility (χ(2)) of the molecule. mdpi.comsemanticscholar.org These calculations can guide the design of new NLO materials with enhanced performance. rsc.orgresearchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.govmdpi.com It defines a surface for a molecule in a crystal, where the surface is partitioned based on the electron distribution of the summed spherical atoms of the molecule and its neighbors.

Reactivity Profiles and Chemical Transformations

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating 2-[(tribromomethyl)sulfonyl] group further diminishes the electron density of the ring, making electrophilic attack challenging.

In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring portion (carbocycle) rather than the pyridine (B92270) ring, as the former is more electron-rich. quimicaorganica.org The positions most susceptible to attack are C5 and C8. quimicaorganica.orgreddit.com This preference is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), which can delocalize the positive charge over two resonance structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

The introduction of a powerful electron-withdrawing group at the C2-position, such as the (tribromomethyl)sulfonyl group, is expected to significantly decrease the nucleophilicity of the entire quinoline system. While specific studies on the electrophilic substitution of 2-[(tribromomethyl)sulfonyl]quinoline are not extensively detailed in the provided search results, the general principles of quinoline chemistry suggest that any such reaction would require harsh conditions and would likely yield a mixture of 5- and 8-substituted products. The deactivating effect of the C2-substituent would make these reactions synthetically challenging. iust.ac.irnih.gov

Nucleophilic Substitution Reactivity at the C2-Position

The C2 and C4 positions of the quinoline ring are electron-deficient and thus susceptible to nucleophilic attack. This reactivity is enhanced by the presence of a good leaving group at these positions. The (tribromomethyl)sulfonyl group at the C2-position is an excellent leaving group, making this site highly activated for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic substitution on pyridines and related heterocycles like quinoline occurs preferentially at the 2- and 4-positions. stackexchange.com The stability of the anionic intermediate (Meisenheimer complex) formed during the reaction dictates this regioselectivity. When a nucleophile attacks the C2-position, the negative charge in one of the resonance structures of the intermediate is located on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

A variety of nucleophiles can displace the 2-sulfonyl group. Studies on related 2-sulfonylquinolines have shown successful substitutions with amines and other nucleophiles. nih.govmdpi.com For instance, 2-chloro-4-sulfonylquinazolines undergo nucleophilic substitution where an azide nucleophile displaces the sulfonyl group at the C4 position. nih.gov While this is a different system, it highlights the ability of the sulfonyl group to act as a leaving group in nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles. It is therefore highly probable that this compound would readily react with various nucleophiles at the C2-position.

Table 1: Predicted Nucleophilic Substitution Reactions at the C2-Position

Transformations Involving the Tribromomethyl Group

The tribromomethyl (CBr₃) group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is largely influenced by the presence of the adjacent electron-withdrawing sulfonyl group.

One notable reaction of the tribromomethyl group is its ability to serve as a synthetic equivalent for other functional groups. For example, the -CBr₃ moiety has been explored as a synthetic equivalent of a dithioate (S=C-S) unit in certain reactions. nih.gov This involves the regioselective addition of sulfur and amine nucleophiles to the -CBr₃ unit. nih.govresearchgate.net

The C-Br bonds in the tribromomethyl group can also be cleaved under radical conditions. This can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The resulting tribromomethyl radical (•CBr₃) can then participate in a range of radical reactions.

Furthermore, the tribromomethyl group can be involved in halogen-metal exchange reactions, typically with organolithium reagents, to generate a dibromomethyl carbanion. This carbanion can then react with various electrophiles. However, the strongly electron-withdrawing sulfonyl group might influence the stability and reactivity of such an intermediate.

Reactions and Derivatizations of the Sulfonyl Moiety

The sulfonyl group (-SO₂-) is generally a stable functional group. However, it can undergo certain transformations, particularly those involving nucleophilic attack at the sulfur atom or reactions that lead to the cleavage of the C-S bond.

The sulfonyl group itself can be a target for nucleophilic attack, although this is less common than substitution at the quinoline ring. In some cases, strong reducing agents can reduce the sulfonyl group. For example, the selective reduction of a sulfonyl group in the presence of a sulfinyl group has been demonstrated using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

More commonly, the entire sulfonyl group acts as a leaving group in nucleophilic aromatic substitution reactions, as discussed in section 6.2. The strength of the C-S bond and the stability of the resulting sulfinate anion determine the facility of this process.

Derivatization of the sulfonyl moiety in this compound would likely involve reactions that transform the tribromomethyl group, as direct modification of the sulfur atom is challenging without cleaving the C-S bond.

Catalytic Reactivity and Performance in Synthetic Applications

The unique combination of a quinoline ring, a sulfonyl group, and a tribromomethyl group in this compound suggests its potential utility in various catalytic applications, particularly in the realm of radical chemistry.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. Quinoline derivatives have been shown to participate in and even catalyze photoredox reactions. nih.govnih.gov

The tribromomethylsulfonyl group is a key feature that makes this compound a promising candidate for photoredox-catalyzed reactions. The weak C-Br bond can be homolytically cleaved upon single-electron reduction, generating a dibromomethylsulfonyl radical and a bromide anion. This process can initiate radical chain reactions or participate in radical-radical cross-coupling reactions. While specific applications of this compound in photoredox catalysis are not detailed in the provided search results, its structural features are analogous to other compounds used in such transformations. researchgate.net

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. uni-regensburg.de This reaction typically involves the transfer of a halogen atom from an organic halide to a radical intermediate, propagating a radical chain. The tribromomethyl group in this compound makes it an excellent substrate for ATRA reactions.

In a typical ATRA process, a radical initiator abstracts a bromine atom from the CBr₃ group to generate a dibromomethylsulfonyl radical. This radical can then add to an alkene or alkyne, and the resulting radical intermediate abstracts a bromine atom from another molecule of this compound to form the product and regenerate the dibromomethylsulfonyl radical, thus propagating the chain. Visible-light photoredox catalysis is often employed to initiate ATRA reactions under mild conditions. researchgate.net

Table 2: Potential ATRA Reaction with this compound

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Reagent and Building Block

There is currently no available scientific literature detailing the use of 2-[(Tribromomethyl)sulfonyl]quinoline as a versatile synthetic reagent or building block. The following sub-sections are therefore based on the predicted reactivity of its constituent functional groups, rather than on documented experimental evidence.

Theoretically, the tribromomethylsulfonyl group (-SO₂CBr₃) could serve as a source for introducing both a sulfonyl group and a polyhalogenated methyl group into organic molecules. The highly electron-withdrawing nature of the three bromine atoms would make the sulfonyl group a good leaving group in nucleophilic substitution reactions. However, no studies have been published that demonstrate or explore this potential reactivity for this compound.

The quinoline (B57606) ring itself is a well-established scaffold in the synthesis of complex heterocyclic compounds. nih.govresearchgate.net In principle, the tribromomethylsulfonyl group at the 2-position could be displaced by various nucleophiles or participate in cross-coupling reactions to introduce a wide range of substituents, leading to diverse multi-substituted quinoline derivatives. Nevertheless, no specific examples or methodologies utilizing this compound for this purpose have been reported.

Contributions to Catalysis

No research has been found to indicate that this compound has been investigated for its catalytic properties.

While quinoline derivatives have been explored as organocatalysts, there are no studies available that specifically employ this compound in this capacity. The electronic properties imparted by the tribromomethylsulfonyl group could theoretically modulate the catalytic activity of the quinoline nitrogen, but this remains a hypothetical consideration without experimental validation.

The nitrogen atom in the quinoline ring can act as a ligand for metal centers in catalytic processes. researchgate.netrsc.org The electronic and steric influence of the 2-[(tribromomethyl)sulfonyl] substituent would undoubtedly affect the coordination properties of the quinoline nitrogen. However, the design, synthesis, and application of metal complexes featuring this compound as a ligand have not been described in the scientific literature.

Development of Optoelectronic Materials

Quinoline-based structures are of interest in the development of optoelectronic materials due to their conjugated π-systems. researchgate.netacs.org The introduction of a bulky and highly halogenated substituent like the tribromomethylsulfonyl group could influence the photophysical and electronic properties of the quinoline core. However, there is no published research on the synthesis or characterization of this compound for optoelectronic applications.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

An extensive review of scientific literature and chemical databases for the compound This compound indicates a significant lack of publicly available research on its specific applications in advanced organic synthesis, materials science, and analytical chemistry. While the compound is identified with the CAS Registry Number 163342-70-9, detailed studies concerning its functional properties and practical uses remain elusive. chemnet.com

The requested article structure, focusing on luminescence, thin film properties, and analytical applications such as pH indicators and fluorescence-based assays, presupposes a body of research that does not appear to exist in accessible scientific journals, patents, or academic publications. Broader searches on the parent molecule, quinoline, and related sulfone derivatives show a wide range of applications stemming from their diverse chemical and physical properties. wikipedia.orgnih.gov For instance, quinoline derivatives are integral to the synthesis of certain dyes and have notable applications in medicinal chemistry. wikipedia.orgmdpi.com Similarly, compounds containing sulfone groups are recognized for their chemical stability and have been explored for various applications. nih.gov

However, the specific attributes of the tribromomethylsulfonyl group attached to the quinoline core at the 2-position, which would dictate the unique characteristics of This compound , have not been the subject of published research. The highly specific nature of the user's request for data on luminescence tuning, thin film morphology, and its role in analytical assays cannot be fulfilled without dedicated studies on this particular compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the specified topics for This compound based on the current body of public knowledge. The absence of research data prevents a thorough discussion of its potential applications as outlined.

Q & A

Q. Table 1: Optimization of Reaction Conditions

VariableOptimal RangeImpact on Yield
Catalyst (Zn-dust)1.5–2.0 equiv.↑ 20–30%
Ultrasound Frequency40–50 kHz↑ 15–25%
Reaction Time2–4 hoursPlateau after 4h

How can researchers characterize the structural and electronic properties of this compound?

Answer:
Advanced spectroscopic and computational methods are critical:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions, with deshielding effects observed for sulfonyl and tribromomethyl groups (e.g., C2 sulfonation shifts quinoline protons upfield by 0.3–0.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected at m/z 458.8 for C10_{10}H6_6Br3_3NO2_2S) .
  • X-ray Crystallography : Resolves stereoelectronic effects; planar quinoline rings with dihedral angles <5° for sulfonyl groups are typical .
  • Fluorescence Spectroscopy : Sulfonated quinolines exhibit λem_{\text{em}} ≈ 450–500 nm, useful for tracking cellular uptake in biological studies .

What strategies address contradictions in biological activity data for quinoline derivatives?

Answer:
Discrepancies in bioactivity often arise from structural nuances or assay conditions. For example:

  • Substituent Effects : The tribromomethyl group enhances electrophilicity, potentially increasing antimicrobial activity but reducing solubility. Compare with trifluoromethyl analogs (e.g., 2-trifluoromethylquinoline shows 10× higher bioavailability) .
  • Assay Design : Standardize protocols (e.g., MIC values for antibacterial testing) to minimize variability. For instance, nitroquinoline derivatives show IC50_{50} values ranging from 1–50 µM depending on bacterial strain .
  • Metabolic Stability : Use hepatic microsome assays to evaluate degradation pathways. Sulfonated quinolines are prone to glutathione conjugation, reducing half-lives .

How can researchers mechanistically study the sulfonation of quinoline N-oxides?

Answer:
Radical trapping experiments and DFT calculations elucidate mechanisms:

  • Radical Intermediates : EPR spectroscopy detects sulfonyl radicals generated via Zn-mediated reduction of sulfonyl chlorides .
  • N-Oxide Coordination : The N-oxide group directs electrophilic attack to the C2 position, confirmed by regioselectivity in substituted quinolines .
  • DFT Studies : Calculate Fukui indices to predict reactivity; C2 typically has the highest electrophilic susceptibility (f+^+ ≈ 0.15) .

Q. Table 2: Key Mechanistic Insights

TechniqueInsightReference
EPRConfirms sulfonyl radical formation
Isotopic LabelingTracks 18O^{18}\text{O} in N-oxide
Computational ModelingIdentifies C2 as most electrophilic site

What advanced applications exist for sulfonated quinolines in material science?

Answer:
Beyond pharmacology, these compounds serve as:

  • Fluorescent Probes : Sulfonated indoloquinolines exhibit quantum yields up to Φ = 0.45, enabling live-cell imaging .
  • Catalysts : Quinoline sulfonamides act as ligands in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, yield >85%) .
  • Polymer Additives : Enhance thermal stability in polyesters (Tg_g increased by 20–30°C) .

How do researchers validate the purity of this compound?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ≈ 6.5 min .
  • Elemental Analysis : Confirm Br content (theoretical: 52.1%) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

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